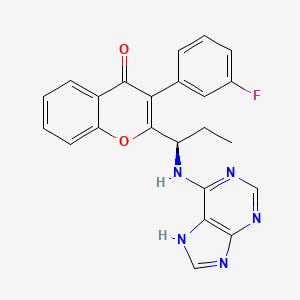

![molecular formula C10H6FN3O B1449759 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 950124-81-9](/img/structure/B1449759.png)

8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one

Vue d'ensemble

Description

“8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one” is a chemical compound . The molecular formula is C10H6FN3O . It is a specialty product used in proteomics research .

Synthesis Analysis

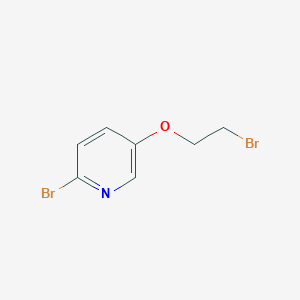

The synthesis of similar compounds has been reported in the literature . For instance, the mono and dialkylation of pyridazino[4,5-b]indole were achieved with a set of alkylating agents, including amyl bromide, allyl bromide, benzyl bromide and ethyl chloroacetate in the presence of K2CO3/acetone or KOH/DMSO . The hydrazinolysis of mono and di-esters gave the target hydrazides .Molecular Structure Analysis

The molecular structure of similar compounds has been studied both theoretically and experimentally . For example, a compound was crystallized from acetonitrile and the single-crystal X-ray analysis revealed that it exists in a monoclinic P2 1 /n space group, with one molecule in the asymmetric part of the unit cell .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . The reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol via reflux afforded 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one . The Michael addition of nucleophile to acrylonitrile as the Michael acceptor in ethanol containing Et3N yielded the Michael adduct .Applications De Recherche Scientifique

Hepatitis B Virus Inhibition

This compound has been evaluated as a novel inhibitor of the Hepatitis B virus (HBV). Studies have shown that it possesses in vitro nanomolar inhibitory activity against HBV, making it a promising candidate for the treatment and prevention of HBV infections .

Antihypertensive Activity

The pyridazino[4,5-b]indole scaffold, to which the compound belongs, has been reported to exhibit antihypertensive effects. This suggests potential applications in managing high blood pressure and related cardiovascular conditions .

Anti-Cancer Therapy

Research indicates that derivatives of pyridazino[4,5-b]indole, including 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, show significant promise in cancer therapy. They have been found to inhibit various cancer cell lines, including breast cancer cells, through mechanisms such as the inhibition of phosphoinositide 3-kinase (PI3K) signaling pathways .

HIV-1 Reverse Transcriptase Inhibition

The compound’s scaffold has been identified as an inhibitor of HIV-1 reverse transcriptase. This application is crucial in the development of treatments for HIV, aiming to prevent the replication of the virus within the host .

Anti-Inflammatory and Antihistaminic Effects

Pyridazino[4,5-b]indole derivatives have been associated with anti-inflammatory and antihistaminic activities. These properties could be leveraged in the development of new medications for allergic reactions and inflammatory diseases .

Thromboxane A2 Synthetase Inhibition

Acting as thromboxane A2 synthetase inhibitors, compounds like 8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one could be used to develop therapies that manage conditions associated with blood clotting and platelet aggregation .

Antimicrobial Activity

Indole derivatives, including the pyridazino[4,5-b]indole class, have shown antimicrobial activities. This opens up possibilities for their use in treating bacterial infections and as a basis for developing new antibiotics .

Neuroprotective Applications

Given the bioactivity of the pyridazino[4,5-b]indole scaffold in neurological pathways, there is potential for the development of neuroprotective drugs. These could target neurodegenerative diseases and neuroinflammation, providing new avenues for treatment .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

8-fluoro-3,5-dihydropyridazino[4,5-b]indol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTBKNHYBROFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C3=C(N2)C(=O)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

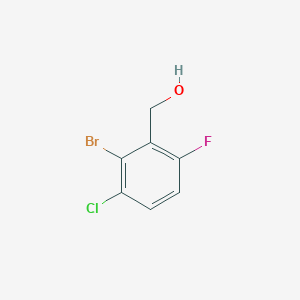

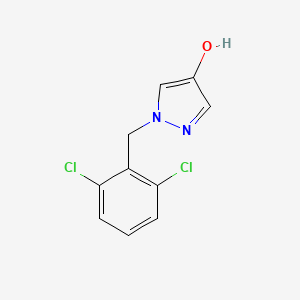

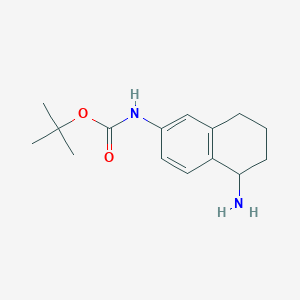

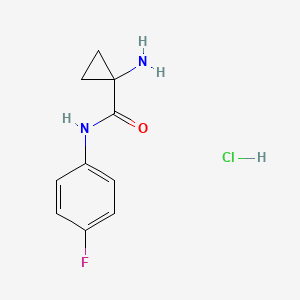

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-bromophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1449681.png)